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molecular formula C7H16N2O2S B2938856 3,3-Dimethyl-1-methylsulfonylpiperazine CAS No. 141923-89-9

3,3-Dimethyl-1-methylsulfonylpiperazine

Cat. No. B2938856
M. Wt: 192.28
InChI Key: XGPSKFQWNTUFSH-UHFFFAOYSA-N
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Patent
US05155109

Procedure details

A solution of 52.8 g of methanesulphonyl chloride in 100 ml of toluene is added dropwise to a mixture of 52.6 g of 2,2-dimethylpiperazine, 69.9 g of potassium carbonate and 150 ml of toluene, the internal temperature rising to about 55° C. After a stirring time of 3 hours, the insoluble fraction is filtered off with suction and the toluene solution is evaporated in vacuo. The oil which remains gradually solidifies and is recrystallised from isopropanol for purification.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][C:7]1([CH3:13])[CH2:12][NH:11][CH2:10][CH2:9][NH:8]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:1][S:2]([N:11]1[CH2:10][CH2:9][NH:8][C:7]([CH3:13])([CH3:6])[CH2:12]1)(=[O:4])=[O:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
52.8 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
52.6 g
Type
reactant
Smiles
CC1(NCCNC1)C
Name
Quantity
69.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to about 55° C
FILTRATION
Type
FILTRATION
Details
After a stirring time of 3 hours, the insoluble fraction is filtered off with suction
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the toluene solution is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
is recrystallised from isopropanol for purification

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)N1CC(NCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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